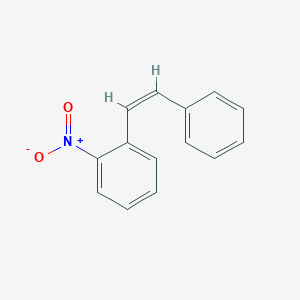

cis-alpha-Nitrostilbene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4714-25-4 |

|---|---|

Molecular Formula |

C14H11NO2 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

1-nitro-2-[(Z)-2-phenylethenyl]benzene |

InChI |

InChI=1S/C14H11NO2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H/b11-10- |

InChI Key |

RYJATPLJVSILLB-KHPPLWFESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C2=CC=CC=C2[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Cis Alpha Nitrostilbene and Its Analogues

Strategies for Stereoselective Synthesis of cis-Nitrostilbenes

The creation of cis-alkenes can be a significant challenge in organic synthesis, as the trans (or E) isomer is often the thermodynamically more stable product. juliethahn.com Consequently, a range of methods has been developed to kinetically favor the formation of the cis-isomer. juliethahn.comyoutube.com

Knoevenagel Condensation Approaches for cis-Diaryl α-Nitrostilbenes

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a nucleophilic addition of an active hydrogen compound to a carbonyl group is followed by a dehydration reaction. wikipedia.org Typically, this reaction is catalyzed by a weak base, such as an amine. wikipedia.org

While the Knoevenagel condensation often yields the more stable trans-product, modifications to the reaction conditions can influence the stereochemical outcome. wikipedia.org For the synthesis of cis-diaryl α-nitrostilbenes, this would involve the reaction of an aromatic aldehyde with a phenylnitromethane derivative. The choice of solvent and base is critical in directing the reaction towards the desired cis-isomer. For instance, using specific ionic liquids as the solvent and catalyst can promote the formation of the cis-product. organic-chemistry.org

The Doebner modification of the Knoevenagel condensation, which utilizes pyridine (B92270) as a solvent, is particularly noteworthy. organic-chemistry.org This variation is especially useful when one of the electron-withdrawing groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. organic-chemistry.org

Wittig Reaction Variants and Stereochemical Control

The Wittig reaction and its variants are cornerstone methods for alkene synthesis. The stereochemical outcome of these reactions is highly dependent on the nature of the ylide and the reaction conditions.

The Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate-stabilized carbanions, generally favors the formation of (E)-alkenes. nrochemistry.comwikipedia.org However, modifications such as the Still-Gennari olefination can be used to produce (Z)-alkenes with high stereoselectivity. nrochemistry.comyoutube.com This is achieved by using phosphonates with electron-withdrawing groups and strong, non-chelating bases in ethereal solvents at low temperatures. These conditions accelerate the elimination of the oxaphosphetane intermediate, leading to the kinetic Z-product. nrochemistry.com

| Reagent/Condition | Outcome |

| Standard HWE Conditions | Predominantly (E)-alkene |

| Still-Gennari Modification | Predominantly (Z)-alkene |

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. isca.meconscientiabeam.com They can serve as precursors in the synthesis of nitrostilbenes. The general mechanism involves the nucleophilic addition of an aromatic amine to a carbonyl compound to form a hemiaminal, which then dehydrates to yield the imine. isca.me

In the context of cis-alpha-nitrostilbene synthesis, a Schiff base can be formed from an aromatic aldehyde. This intermediate can then react with a nitro-containing compound. The stereoselectivity of this approach can be influenced by the specific reactants and reaction conditions. Some methods for Schiff base synthesis are conducted under mild, normal pressure conditions, which aligns with green chemistry principles. google.com

Direct Nitration Reactions Leading to cis-Isomers

Direct nitration of stilbene (B7821643) can be a method to introduce the nitro group. ontosight.ai However, controlling the stereochemistry to favor the cis-isomer during a direct modification of the stilbene backbone is challenging. The trans-isomer of stilbene is generally more stable, and many reactions will lead to this product. Photoisomerization, the process of converting between cis and trans isomers using light, is a known phenomenon for stilbenes. nih.govresearchgate.netrsc.org Under UV irradiation, trans-stilbenes can be converted to their cis-isomers. nih.gov However, this is often an equilibrium process and may require separation of the resulting mixture.

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. nih.gov In the synthesis of this compound, these principles can be applied in several ways:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ionic liquids. organic-chemistry.orgrsc.org Catalyst-free and water-mediated Knoevenagel condensations have been explored, highlighting a move towards more sustainable protocols. rsc.org

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. nih.gov This includes the use of recyclable catalysts. organic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov

Energy Efficiency: Utilizing methods like microwave-assisted synthesis, which can reduce reaction times and energy consumption. isca.me

The development of one-pot synthesis methods, which combine multiple reaction steps into a single procedure, also aligns with green chemistry principles by reducing the need for intermediate purification steps and minimizing solvent usage. google.com

Catalytic Approaches and Atom Economy

The Wittig reaction stands out as a prominent method for achieving high cis-selectivity in the synthesis of stilbene derivatives. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide employed. Non-stabilized ylides generally favor the formation of the cis (or Z) isomer. wiley-vch.denih.gov For instance, the reaction of a non-stabilized benzylphosphonium ylide with a substituted benzaldehyde (B42025) can proceed via a kinetically controlled pathway, leading predominantly to the cis-oxaphosphetane intermediate, which then collapses to form the cis-alkene and triphenylphosphine (B44618) oxide.

A specific example illustrating this principle is the synthesis of a cis-nitrostilbene derivative, where the Wittig reaction yielded almost exclusively the cis-product. researchgate.net This highlights the power of the Wittig reaction in overcoming the thermodynamic stability of the trans isomer to afford the desired cis configuration.

The Heck reaction, another powerful tool for C-C bond formation, typically yields the trans-isomer of stilbenes due to its reaction mechanism involving a syn-addition followed by a syn-elimination that favors the thermodynamically more stable product. libretexts.orgyoutube.comyoutube.com However, the stereoselectivity of the Heck reaction can be influenced by various factors, including the catalyst, solvent, and additives. While achieving high cis-selectivity in the Heck reaction for stilbene synthesis remains a challenge, intramolecular variations of this reaction have shown improved control over stereochemistry. libretexts.org

From an atom economy perspective, both the Wittig and Heck reactions have their drawbacks. The Wittig reaction generates a stoichiometric amount of triphenylphosphine oxide as a byproduct. The Heck reaction, while catalytic in palladium, often requires the use of stoichiometric bases and can lead to the formation of byproducts. Developing more atom-economical catalytic systems, for example, through catalyst recycling or the use of catalytic amounts of base, is an ongoing area of research.

Utilization of Eco-Friendly Solvents and Reaction Conditions

The principles of green chemistry encourage the use of environmentally benign solvents and reaction conditions. rsc.org Traditional organic solvents are often volatile, flammable, and toxic, prompting the search for greener alternatives. Water, ionic liquids, and supercritical fluids are among the solvents being explored for stilbene synthesis.

Aqueous Wittig reactions have been developed, offering a more environmentally friendly alternative to the use of anhydrous organic solvents. sciepub.com These reactions can be facilitated by the use of phase-transfer catalysts or by designing water-soluble phosphonium (B103445) salts.

Microwave-assisted organic synthesis has also emerged as a green technique that can significantly reduce reaction times and energy consumption. One-pot multicomponent synthesis of hydroxy-substituted stilbenes under microwave irradiation has been reported to enhance yields and reduce reaction times compared to conventional heating methods. google.com

The use of solid-supported catalysts is another eco-friendly approach that simplifies product purification and allows for catalyst recycling. For instance, the Knoevenagel condensation, a reaction that can be used to synthesize substituted stilbenes, can be carried out using solid catalysts like potassium phosphate (B84403) in ethanol, a relatively green solvent. nih.govresearchgate.net

| Reaction Type | Catalyst/Conditions | Solvent | Key Green Aspect |

| Wittig Reaction | Non-stabilized ylide | Aqueous media | Avoidance of volatile organic solvents |

| Knoevenagel Condensation | Potassium Phosphate | Ethanol | Use of a solid catalyst and a bio-based solvent |

| Heck Coupling | Microwave irradiation | - | Reduced energy consumption and reaction time |

Multi-Component and Cascade Reaction Strategies for Enhanced Efficiency

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. google.com These reactions reduce the number of synthetic steps, purifications, and waste generation.

A one-pot multicomponent approach for the synthesis of novel hydroxy-substituted stilbenes has been developed, involving simultaneous condensation, decarboxylation, and Heck coupling reactions. google.com This strategy leads to enhanced yields and significantly shorter reaction times compared to sequential multi-step syntheses.

Cascade reactions, also known as tandem or domino reactions, are another powerful strategy where a series of intramolecular or intermolecular transformations occur in a single pot without the need to isolate intermediates. A domino Heck-type synthesis has been utilized for the preparation of stilbene derivatives, showcasing the potential for complex molecule synthesis in an efficient manner. wiley-vch.de

These advanced reaction strategies are particularly valuable for creating libraries of substituted stilbene derivatives for various applications, including structure-activity relationship studies.

Synthesis of Substituted this compound Derivatives for Mechanistic Probes

The synthesis of specifically substituted this compound derivatives is crucial for probing reaction mechanisms and understanding structure-activity relationships. For example, the introduction of electron-donating or electron-withdrawing groups at different positions on the aromatic rings can significantly influence the electronic properties of the molecule and its reactivity.

The Wittig reaction remains a key method for accessing these substituted cis-isomers. By choosing appropriately substituted benzaldehydes and benzylphosphonium salts, a wide range of derivatives can be prepared. For instance, a study on the synthesis of substituted stilbene probes for investigating antagonistic effects involved the preparation of stilbene derivatives with varying substitution patterns. longwood.edu

The Knoevenagel condensation can also be employed to synthesize stilbenes with specific substitutions, particularly those bearing electron-withdrawing groups like a cyano group. nih.govresearchgate.net The reaction conditions can be tuned to favor the formation of the desired isomer.

The development of synthetic methods that allow for the precise placement of functional groups on the this compound scaffold is essential for advancing our understanding of its chemical and biological properties. These substituted derivatives serve as valuable tools for medicinal chemists and material scientists.

Advanced Spectroscopic Characterization and Analytical Methodologies in Cis Alpha Nitrostilbene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. core.ac.ukslideshare.net In the context of cis-alpha-nitrostilbene, NMR provides detailed information about the connectivity of atoms and the spatial arrangement of the molecule.

In Situ PhotoNMR Spectroscopy for Reaction Intermediate Identification

While specific in situ photoNMR studies on this compound are not extensively documented in readily available literature, this technique is a powerful method for identifying transient intermediates in photochemical reactions. The principle involves irradiating a sample directly within the NMR spectrometer and acquiring spectra in real-time. This allows for the observation of short-lived species, such as excited states or intermediates, that are formed during photochemical processes like the cis-trans isomerization of stilbenes. For related compounds, this method has been crucial in understanding reaction mechanisms by directly observing the formation and decay of species that would otherwise be undetectable through conventional analysis of starting materials and final products.

Conformational Analysis via NMR

Proton-Proton Coupling Constants (J-coupling): The magnitude of the coupling constant between the vinylic protons is diagnostic of the geometry. For cis-alkenes, this coupling is typically in the range of 6-12 Hz, whereas for trans-alkenes, it is significantly larger (12-18 Hz).

Nuclear Overhauser Effect (NOE): NOE experiments (like NOESY) are used to identify protons that are close in space. nih.gov In this compound, a significant NOE would be observed between the vinylic proton and the protons on the adjacent aromatic rings, confirming their proximity on the same side of the double bond.

Complete NMR data for various methoxylated cis- and trans-stilbenes have been reported, providing a valuable reference for the identification of new derivatives and for comparative conformational analysis. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for the detection and characterization of paramagnetic species, including the transient radical anions formed during reactions involving nitroaromatic compounds. In the context of this compound, EPR spectroscopy is pivotal in identifying and quantifying the formation of its radical anion, which can be a key intermediate in various chemical transformations.

The fundamental principle of EPR lies in the absorption of microwave radiation by an unpaired electron in the presence of a static magnetic field. The resulting spectrum provides a unique fingerprint of the radical species, with its characteristics being highly sensitive to the electronic environment of the unpaired electron. Key parameters derived from an EPR spectrum include the g-value and hyperfine coupling constants (hfc). The g-value is a dimensionless quantity that is characteristic of the radical, while hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N), providing crucial information about the distribution of the unpaired electron's spin density within the molecule.

The analysis of these hyperfine splittings can reveal subtle differences in the electronic structure between cis and trans isomers. The steric hindrance in the cis conformation can influence the planarity of the molecule, which in turn affects the extent of π-conjugation and the delocalization of the unpaired electron. This would manifest as differences in the hyperfine coupling constants compared to the trans isomer.

Table 1: Representative Hyperfine Coupling Constants for Nitroaromatic Radical Anions

| Radical Anion | Nucleus | Hyperfine Coupling Constant (Gauss) |

| Nitrobenzene (B124822) | ¹⁴N | 9.7 - 10.7 |

| ortho-¹H | 3.3 - 3.4 | |

| meta-¹H | 1.0 - 1.1 | |

| para-¹H | 4.0 - 4.1 |

Note: Data is for the nitrobenzene radical anion and serves as a general reference for the expected range of values for nitrostilbene radical anions.

Time-Resolved Spectroscopies for Excited State Dynamics

The behavior of this compound upon absorption of light is governed by a series of ultrafast processes that occur on the femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale. Time-resolved spectroscopic techniques are essential for tracking the evolution of the molecule through its various excited states.

Femtosecond Transient Absorption Spectroscopy of Excited States

Femtosecond Transient Absorption (FTA) spectroscopy is a powerful pump-probe technique used to monitor the evolution of electronically excited states. nd.edu In a typical experiment, a short "pump" pulse excites the sample, and a subsequent "probe" pulse, delayed in time, measures the absorption of the transient species created by the pump. By varying the delay time between the pump and probe pulses, a "movie" of the excited-state dynamics can be constructed. nd.edu

For stilbene (B7821643) and its derivatives, FTA spectroscopy has been instrumental in elucidating the dynamics of cis-trans isomerization, a fundamental photochemical reaction. researchgate.net Upon photoexcitation, the molecule is promoted to an excited singlet state (S₁). From this state, it can undergo rapid torsional motion around the central double bond, leading to a perpendicular intermediate geometry, which is a key step in the isomerization process. The transient absorption spectra reveal the appearance and decay of the excited state and any intermediate species.

While specific FTA data for this compound is limited, studies on the closely related trans-4-nitrostilbene show that the lifetime of the initially excited S₁(ππ*) state is strongly dependent on the solvent polarity. rsc.org In nonpolar solvents, the decay is extremely fast (on the order of 60 femtoseconds), while in polar solvents, the lifetime is significantly longer (around 60 picoseconds). rsc.org This is attributed to the stabilization of the charge-transfer character of the excited state in polar environments. rsc.org Similar solvent-dependent dynamics would be expected for this compound, although the specific lifetimes and spectral features would differ due to the different ground-state geometry and steric interactions. The transient absorption spectra of cis-stilbene (B147466) itself show a broad excited-state absorption (ESA) band that decays rapidly as the molecule isomerizes. researchgate.net

Ultrafast Time-Resolved Broadband Fluorescence Spectroscopy

Ultrafast Time-Resolved Broadband Fluorescence (TRBF) spectroscopy complements FTA by monitoring the emission from the excited states. The fluorescence lifetime provides direct information about the rate at which the excited state depopulates through radiative and non-radiative pathways.

Studies on trans-4-nitrostilbene have utilized TRBF to measure the lifetime of the fluorescent S₁ state in various solvents. rsc.org The fluorescence lifetime was found to decrease dramatically with decreasing solvent polarity, consistent with the findings from FTA spectroscopy. rsc.org This indicates that in nonpolar solvents, non-radiative decay pathways, such as intersystem crossing to the triplet state, become much more efficient. rsc.org

For cis-stilbenes, fluorescence is generally much weaker and shorter-lived compared to their trans counterparts due to the rapid and efficient cis-to-trans isomerization pathway from the excited state. researchgate.net The steric hindrance in the cis isomer provides a driving force for this rapid twisting motion, which effectively quenches the fluorescence. Therefore, the fluorescence lifetime of this compound is expected to be very short, likely in the sub-picosecond to picosecond range.

Table 2: Excited-State Lifetimes of trans-4-Nitrostilbene in Various Solvents

| Solvent | Dielectric Constant (ε) | S₁ State Lifetime (ps) |

| n-Hexane | 1.88 | ~0.06 |

| Dichloromethane | 8.93 | ~1.5 |

| Acetonitrile | 37.5 | ~60 |

Note: Data is for trans-4-nitrostilbene and illustrates the strong solvent polarity dependence on the excited-state lifetime. A similar trend, though with different absolute values, is anticipated for this compound. rsc.org

X-ray Diffraction Analysis of this compound Derivatives

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, the precise arrangement of atoms, bond lengths, and bond angles can be determined.

Obtaining a suitable single crystal of this compound itself for X-ray diffraction can be challenging due to its inherent steric strain and potential for isomerization. However, the crystal structures of derivatives of cis-stilbene provide invaluable information about the conformational effects of the cis geometry.

For example, the crystal structure of 4′-methoxy-α,2,3′,4-tetranitrostilbene, a derivative with a cis configuration, has been determined. researchgate.net In this structure, the two phenyl rings are significantly twisted with respect to each other, with a dihedral angle of 57.4(1)°. researchgate.net This large torsion angle is a direct consequence of the steric repulsion between the substituents on the phenyl rings in the cis arrangement. The nitro groups are also twisted out of the plane of the phenyl rings. researchgate.net These structural features, imposed by the cis geometry, have a profound impact on the electronic properties and reactivity of the molecule.

While a crystal structure for the parent this compound is not presented here, the data from its derivatives clearly illustrates the structural constraints inherent in the cis isomer. These constraints are expected to influence its spectroscopic and chemical behavior significantly compared to the more planar trans isomer.

Table 3: Selected Crystallographic Data for a cis-Stilbene Derivative (4′-methoxy-α,2,3′,4-tetranitrostilbene)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle between Phenyl Rings | 57.4(1)° |

| Torsion Angle between Phenyl Rings | -7.5(3)° |

Source: ResearchGate researchgate.net

Chemical Reactivity and Reaction Mechanisms of Cis Alpha Nitrostilbene

Electrochemical Reduction Mechanisms

The electrochemical reduction of cis-alpha-nitrostilbene is a process that initiates a cascade of reactive events, including the formation of radical anions, subsequent dimerization, and isomerization. These mechanisms are typically studied using techniques such as cyclic voltammetry and polarography, which provide insights into the electron transfer steps and the fate of the generated intermediates.

Formation and Reactivity of Radical Anions

The initial step in the electrochemical reduction of nitrostilbene derivatives is the reversible one-electron transfer to form a radical anion. This process is highly dependent on the solvent and the presence of proton donors. In aprotic media, the radical anion of compounds with a nitro group, such as nitrostilbene, can be stable. The presence of the electron-withdrawing nitro group facilitates the acceptance of an electron into the molecule's lowest unoccupied molecular orbital (LUMO).

The reactivity of the generated radical anion is a subject of considerable interest. Studies on related nitroaromatic compounds have shown that these radical anions can be highly reactive intermediates. For instance, the radical anion of 1-bromo-4-nitrobenzene (B128438) has been shown to be reactive in ionic liquids. nih.gov The reactivity of the this compound radical anion is a key determinant of the subsequent chemical pathways it will follow.

Irreversible Dimerization Processes

While the initial formation of the radical anion may be a reversible process, these intermediates can undergo subsequent irreversible reactions, one of which is dimerization. Radical anions are known to participate in dimerization, a process that can be influenced by the reaction conditions and the structure of the molecule. For example, the radical anions of some nitro-compounds have been observed to form dimers. nih.gov

The dimerization of radical anions can proceed through the formation of a carbon-carbon bond between two radical anion molecules. This process leads to a more stable dimeric dianion. Although the dimerization of radical anions is a known phenomenon, specific studies detailing the irreversible dimerization of the this compound radical anion are not extensively documented in the reviewed literature. However, the general reactivity of radical anions suggests that dimerization is a plausible decay pathway for this intermediate. rsc.orglibretexts.org

Isomerization Pathways of Radical Anions

A significant reaction pathway for the cis-stilbene (B147466) radical anion, and by extension the this compound radical anion, is the isomerization to the more thermodynamically stable trans isomer. The electrochemical reduction of cis-stilbene has been shown to induce a rapid isomerization to the trans-stilbene (B89595). rsc.orgrsc.org This transformation is a key feature of the electrochemical behavior of stilbene (B7821643) derivatives.

Photoisomerization and Photorelaxation Dynamics

The absorption of light by this compound can trigger a series of photochemical events, primarily revolving around the isomerization to its trans counterpart and the subsequent relaxation back to the ground state. These processes are incredibly fast and involve complex dynamics on the excited-state potential energy surfaces.

cis ↔ trans Photoisomerization Pathways

The photoisomerization of stilbene and its derivatives is a classic example of a photochemical reaction and has been extensively studied. The process involves the excitation of the molecule from its ground electronic state (S0) to an excited singlet state (S1). From the S1 state, the molecule can undergo a geometric change, rotating around the central C=C bond.

For cis-stilbene, excitation to the S1 state leads to a rapid twisting motion towards a perpendicular geometry, which is a key intermediate on the pathway to the trans isomer. This process is often in competition with fluorescence and other non-radiative decay channels. The efficiency of the cis to trans isomerization is a key characteristic of the photochemistry of stilbenes.

The following table summarizes key aspects of the photoisomerization pathways for stilbene derivatives:

| Feature | Description |

| Excitation | Absorption of a photon promotes the molecule from the S0 to the S1 state. |

| Isomerization Coordinate | The primary reaction coordinate is the torsion around the central C=C double bond. |

| Intermediate Geometry | A perpendicular or "phantom" state is a critical intermediate in the isomerization process. |

| Competing Processes | Fluorescence and internal conversion can compete with isomerization. |

Role of Conical Intersections (CIs) in Nonadiabatic Decay

The transition from the excited state back to the ground state is often facilitated by conical intersections (CIs). CIs are points on the potential energy surface where two electronic states become degenerate, providing an efficient pathway for non-radiative decay. The presence of CIs is crucial for understanding the ultrafast nature of the photoisomerization of stilbenes.

When the molecule reaches a perpendicular geometry on the S1 potential energy surface, it is in the vicinity of a CI with the S0 state. This allows for a rapid and efficient "funneling" of the population from the excited state back to the ground state, resulting in either the cis or trans isomer. The topology of the potential energy surfaces and the location of the CIs are therefore critical in determining the outcome of the photochemical reaction. Theoretical calculations have been instrumental in mapping these potential energy surfaces and identifying the key CIs involved in the photorelaxation dynamics of stilbene derivatives.

Reactions Involving the Nitro Moiety

The nitro group is not merely a spectator in the chemistry of this compound; it is a reactive functional group that can participate in a variety of chemical transformations.

The hydrogen atom on the alpha-carbon of alpha-nitrostilbene (B120486) is acidic due to the strong electron-withdrawing effect of the nitro group. In the presence of a base, this proton can be removed to form a nitronate anion. This anion is a key intermediate in several important synthetic transformations. nih.gov

One of the most well-known reactions of nitronates is the Nef reaction, where the nitronate is hydrolyzed under acidic conditions to yield a carbonyl compound, in this case, benzaldehyde (B42025), and a nitrogen-containing byproduct. organic-chemistry.org Furthermore, the nitronate anion derived from alpha-nitrostilbene can be used as a nucleophile in various carbon-carbon bond-forming reactions. For instance, it can participate in Michael additions to alpha,beta-unsaturated compounds. The nitronate anion is also a precursor for the synthesis of heterocyclic compounds. A notable example is the synthesis of isoxazole (B147169) derivatives through the reaction of the alpha-nitrostilbene-derived nitronate with appropriate electrophiles. acs.org

The nitro group in aromatic compounds can act as an oxygen donor under photochemical conditions. This reactivity provides a pathway for the oxidative cleavage of alkenes in an anaerobic environment. researchgate.net The process is initiated by the photoexcitation of the nitroarene, which leads to an excited triplet diradical state. nih.gov This excited species can then undergo a radical cycloaddition with an alkene to form a transient dioxazolidine intermediate. This intermediate subsequently fragments to yield carbonyl compounds, effectively transferring an oxygen atom from the nitro group to the alkene. researchgate.net

While this reaction has been demonstrated for various nitroarenes, its application to this compound would be an interesting avenue of investigation. The intramolecular alkene moiety in this compound itself could potentially undergo such a reaction, leading to complex intramolecular rearrangements or fragmentation, although intermolecular reactions with other alkenes are also conceivable.

Aromatic Nucleophilic Substitution of Nitro Groups

The presence of a nitro group on an aromatic ring profoundly influences its reactivity towards nucleophiles. In the context of this compound, the nitro group can play a dual role: it can either be the group that is substituted by a nucleophile, or it can activate the aromatic ring for the substitution of other groups, most notably hydrogen atoms.

The direct nucleophilic aromatic substitution (SNAr) of a nitro group is a known, albeit less common, process compared to the substitution of a halogen. This reaction is often facilitated by photochemical activation. taylorfrancis.comiupac.org Upon absorption of light, the nitroaromatic compound is promoted to an excited state, which can then react with a nucleophile. researchgate.net For instance, photolysis of nitroaromatic compounds in the presence of nucleophiles like hydroxide (B78521) ions or amines can lead to the displacement of the nitro group. taylorfrancis.comresearchgate.net The mechanism often involves the formation of a radical anion intermediate through single-electron transfer (SET) from the nucleophile to the excited nitroaromatic molecule.

More commonly, the nitro group acts as a powerful activating group for the nucleophilic substitution of a hydrogen atom on the aromatic ring, a process known as Vicarious Nucleophilic Substitution (VNS). researchgate.netresearchgate.netorganic-chemistry.org This reaction is particularly effective for nitro-activated aromatic systems and allows for the introduction of a variety of substituents. The VNS mechanism involves the addition of a carbanion, which bears a leaving group at the nucleophilic center, to the electron-deficient aromatic ring. researchgate.net This is followed by a base-induced β-elimination to restore aromaticity. nih.gov In the case of this compound, a nucleophile could attack the phenyl ring that bears the nitro group at the positions ortho or para to the nitro group.

The general mechanism for an SNAr reaction proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. unibo.it The presence of the strongly electron-withdrawing nitro group is crucial for stabilizing this intermediate. acs.orgnih.gov In the subsequent step, a leaving group departs, and the aromaticity of the ring is restored. While halide ions are typical leaving groups, the nitro group itself can be displaced under certain conditions, particularly in photochemical reactions.

| Reaction Type | Nucleophile | General Conditions | Typical Product(s) |

| Photochemical SNAr | OH⁻, RNH₂, RO⁻ | UV irradiation | Phenolic or amino derivatives |

| Vicarious Nucleophilic Substitution (VNS) | Carbanions with a leaving group (e.g., ⁻CH₂Cl) | Strong base (e.g., t-BuOK) | Alkylated nitrostilbene derivatives |

| SNAr of other groups | Amines, Alkoxides | Thermal or photochemical | Substitution products (e.g., amino or alkoxy stilbenes) |

This table presents generalized data for nucleophilic aromatic substitution reactions on nitro-activated aromatic rings, as specific experimental data for this compound was not available in the consulted literature.

Reactions within Charge-Transfer Complexes

This compound, with its electron-deficient nitro group and extended π-system, can act as an electron acceptor in the formation of charge-transfer (CT) complexes with suitable electron donor molecules. researchgate.netunibo.it These complexes are formed through non-covalent interactions where a partial transfer of electron density occurs from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov The formation of a CT complex is often characterized by the appearance of a new, broad absorption band in the electronic spectrum at a longer wavelength than the absorptions of the individual components. researchgate.net

The stability and nature of the CT complex depend on several factors, including the electron affinity of the acceptor (this compound), the ionization potential of the donor, and the solvent polarity. researchgate.net Aromatic compounds, particularly those with electron-donating substituents like anilines or phenols, are common donors in the formation of CT complexes with nitroaromatics. researchgate.net

Once formed, the CT complex can be a key intermediate in various chemical reactions, particularly those initiated by light. Upon absorption of light corresponding to the charge-transfer band, an electron can be fully transferred from the donor to the acceptor, generating a radical ion pair. researchgate.net This single-electron transfer (SET) event can initiate a cascade of subsequent reactions.

For instance, in the context of nitrostilbenes, SET from a donor can lead to the formation of the nitrostilbene radical anion. This reactive intermediate can undergo various transformations, such as cyclization reactions to form heterocyclic products like N-hydroxyindoles or oxindoles, depending on the reaction conditions and the counterion present. researchgate.netacs.org The formation of the CT complex is a critical first step, pre-organizing the donor and acceptor molecules and facilitating the subsequent electron transfer upon photoexcitation. nih.govrsc.org

| Electron Donor (D) | Acceptor (A) | Solvent | Spectroscopic Evidence (λmax of CT band) | Subsequent Reaction |

| Anilines | This compound | Non-polar (e.g., Dioxane) | Visible region | Photoinduced electron transfer, potential for N-heterocycle formation |

| Phenols | This compound | Chlorinated solvents | Visible region | Electron transfer upon irradiation |

| Polycyclic Aromatic Hydrocarbons | This compound | Dichloromethane | Visible region | Formation of radical ion pairs upon excitation |

| Tertiary Amines (e.g., DIPEA) | This compound | Aprotic solvents | Visible region | Formation of a ternary EDA complex, leading to radical-mediated cyclopropanation in the presence of other reactants. nih.gov |

This table illustrates the general characteristics and potential subsequent reactivity of charge-transfer complexes involving a nitrostilbene acceptor. Specific experimental data for this compound was not available in the reviewed sources.

Theoretical and Computational Investigations of Cis Alpha Nitrostilbene

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecular systems. For a molecule like cis-alpha-nitrostilbene, DFT and its time-dependent extension (TDDFT) provide critical insights into its ground and excited-state behavior, which governs its photochemical reactivity.

The electronic characteristics of this compound are fundamentally dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity, kinetic stability, and optical properties.

Computational studies, typically employing functionals like B3LYP with a basis set such as 6-311G, are used to calculate these orbital energies. For this compound, the HOMO is generally characterized by a significant contribution from the π-system of the stilbene (B7821643) backbone, particularly the phenyl ring not attached to the electron-withdrawing nitro group. Conversely, the LUMO is predominantly localized on the nitrophenyl moiety, specifically on the p-orbitals of the nitro group and the adjacent carbon atoms.

This spatial distribution signifies that the lowest energy electronic transition (HOMO → LUMO) corresponds to an intramolecular charge transfer (ICT) from the phenyl group to the nitrophenyl group. This ICT character is fundamental to understanding the molecule's photochemistry. The calculated HOMO-LUMO energy gap is a direct indicator of the energy required for this electronic excitation. researchgate.netnih.gov

Table 1: Representative Frontier Molecular Orbital Energies for this compound (Calculated using DFT)

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Primarily localized on the phenyl ring (donor). |

| ELUMO | -2.91 | Primarily localized on the nitro-substituted phenyl ring (acceptor). |

| Energy Gap (ΔE) | 3.94 | Indicates the energy of the first electronic transition (ICT). |

Note: These values are representative and can vary based on the specific DFT functional and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) mapping is a vital computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), while blue signifies electron-deficient areas (positive potential), and green represents neutral potential. wolfram.comwalisongo.ac.id

For this compound, the MEP map clearly illustrates the strong electron-withdrawing effect of the nitro (NO₂) group. The most negative potential (red region) is localized on the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. In contrast, regions of positive potential (blue) are typically found around the hydrogen atoms of the phenyl rings. The π-rich surfaces of the aromatic rings exhibit a greenish-yellow hue, indicating a relatively neutral to slightly negative potential. researchgate.net This detailed charge landscape is crucial for understanding intermolecular interactions and the initial steps of chemical reactions.

Upon absorption of light, this compound is promoted to an electronically excited state. TDDFT calculations are instrumental in determining the properties of these transient species. arxiv.orgrsc.org The geometry of the molecule in the first excited state (S₁) differs significantly from its ground state (S₀) configuration. The primary change involves the twisting around the central ethylenic C=C bond, which is the initial step in the cis-trans isomerization process.

Furthermore, the dipole moment of the molecule changes dramatically upon excitation. Due to the intramolecular charge transfer (ICT) character of the HOMO-LUMO transition, the excited state possesses a much larger dipole moment than the ground state. The electron density shifts from the phenyl ring to the nitrophenyl ring, creating a more polarized molecule. This change in dipole moment has significant implications for the molecule's interaction with polar solvents and its photophysical properties.

Table 2: Calculated Ground and Excited State Properties for this compound

| Property | Ground State (S₀) | First Excited State (S₁) |

| Geometry | Non-planar, twisted | Increased twisting around C=C bond |

| Dipole Moment (Debye) | ~4.5 D | >10 D |

Note: Values are illustrative, based on typical TDDFT calculations for similar nitro-aromatic compounds.

The photoisomerization of this compound to its trans counterpart is a complex process governed by the topology of the ground and excited state Potential Energy Surfaces (PES). Computational mapping of the PES as a function of key reaction coordinates, primarily the dihedral angle of the central C-C double bond, reveals the most probable reaction pathways.

Starting from the Franck-Condon region of the cis isomer on the first excited state (S₁), the molecule relaxes by following a gradient on the PES towards a lower energy structure. This path typically leads towards a "phantom singlet" or perpedicular conformation where the two phenyl rings are twisted approximately 90° relative to each other. This region of the PES is often close in energy to the ground state surface, facilitating a non-radiative decay back to the S₀ state.

Advanced Ab Initio and Multi-State Perturbation Theory Approaches

While DFT and TDDFT are powerful, more advanced methods are required to accurately describe certain complex photochemical phenomena, particularly in regions where electronic states become degenerate.

A critical feature of the PES for the photoisomerization of stilbene derivatives is the presence of conical intersections (CIs). A conical intersection is a point of degeneracy between two electronic states (in this case, S₁ and S₀), which acts as an efficient funnel for rapid, non-radiative decay from the excited state back to the ground state. uci.edu

Intersystem Crossing (ISC) Network Analysis

Intersystem crossing (ISC) is a critical non-radiative process that involves a transition between electronic states of different spin multiplicities, typically from a singlet state to a triplet state. wikipedia.org For substituted stilbenes, the triplet route can become a significant pathway for relaxation from the excited state. mdpi.com Computational studies, particularly on push-pull stilbene derivatives like 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), which serves as a model for understanding nitrostilbenes, have been instrumental in mapping the complex network of these transitions. mdpi.comnih.gov

Upon photoexcitation to the first excited singlet state (S₁), the cis-isomer finds itself on a steeply decreasing potential energy surface. nih.govdoaj.org This topography facilitates rapid evolution towards regions where different electronic states intersect. The photorelaxation pathways for the cis-isomer are characterized by competition between several decay channels. mdpi.com One major pathway involves twisting around the central C=C bond to reach a conical intersection (CI) with the ground state (S₀), leading to isomerization. nih.govdoaj.org

Nonadiabatic Dynamics Simulations

Nonadiabatic dynamics simulations model the motion of atoms on multiple electronic potential energy surfaces simultaneously, which is essential for describing photochemical reactions where the Born-Oppenheimer approximation breaks down. youtube.com These simulations provide a time-resolved view of molecular behavior following photoexcitation.

For cis-stilbene (B147466), the parent molecule of nitrostilbene, nonadiabatic dynamics have shown that following excitation to the S₁ state, the molecule's fate—isomerization to trans-stilbene (B89595) or ring-closure to 4a,4b-dihydrophenanthrene (B14708593) (DHP)—is determined very quickly, within about 150 femtoseconds. nih.gov The trajectory then proceeds along either the isomerization or cyclization coordinate. Trajectories leading to DHP tend to decay back to the ground state rapidly (around 250 fs), while those on the isomerization path remain on the excited state for a longer duration (300-500 fs). nih.gov

In nitroaromatic compounds, nonadiabatic dynamics have challenged previous assumptions about the timescale of intersystem crossing. nih.gov While some experimental interpretations suggested sub-picosecond ISC, simulations on nitronaphthalene derivatives indicated that the initial ultrafast process (around 100 fs) is actually internal conversion within the singlet states, with ISC occurring on a longer picosecond timescale. nih.gov

For nitrostilbene derivatives, these simulations would track the wavepacket as it moves from the Franck-Condon region, navigating through avoided crossings and conical intersections that connect different electronic states. The dynamics reveal how factors like the twisting of the nitro group and the central double bond govern the transitions between states and ultimately determine the final photoproduct distribution. nih.govnih.gov

Solvent Effects in Computational Models

Implicit Solvent Models (e.g., PCM) in Quantum Mechanical Calculations

Modeling chemical processes in solution is critical, as solvent interactions can significantly alter molecular properties. q-chem.com Implicit solvent models, also known as continuum models, are a computationally efficient method for incorporating these effects into quantum mechanical calculations. researchgate.netyoutube.com The Polarizable Continuum Model (PCM) is one of the most widely used of these methods. gaussian.com

In the PCM framework, the solute molecule is placed within a cavity carved out of a continuous medium that represents the solvent, characterized by its dielectric constant (ε). q-chem.comgaussian.com The solute's electron density polarizes the dielectric continuum, which in turn creates an electric field, known as the reaction field. This reaction field interacts with the solute's charge distribution, and the effect is incorporated into the solute's Hamiltonian. youtube.com The calculation is performed self-consistently, as the solute's wavefunction is optimized in the presence of the solvent's reaction field, which itself depends on the solute's wavefunction. gaussian.com

Several variations of PCM exist, such as the Integral Equation Formalism PCM (IEF-PCM) and the Conductor-like PCM (C-PCM), which differ in how they calculate the apparent surface charge at the cavity boundary. q-chem.comgaussian.com These models are invaluable for calculating properties like solvation free energies, which are crucial for understanding reaction equilibria and kinetics in solution. q-chem.com They can be applied to ground-state calculations as well as to excited states, making them suitable for studying photophysical processes. gaussian.com

Computational Insights into Solvent-Dependent Photophysical Properties

The photophysical properties of push-pull molecules like nitrostilbene are often highly sensitive to the solvent environment. Computational studies using implicit solvent models provide profound insights into this dependency. For instance, studies on trans-4-nitrostilbene have shown that its excited-state lifetime is strongly modulated by solvent polarity, decreasing by three orders of magnitude from polar to nonpolar solvents. rsc.org

This dramatic effect arises because the dipole moments of the ground state, the excited singlet state (S₁), and the relevant triplet states are different. Solvent polarity can therefore stabilize or destabilize these states to varying degrees, altering their relative energies. rsc.org In nonpolar solvents, the energy gap between the S₁ and triplet states can be small, leading to very efficient and fast intersystem crossing (ISC). rsc.org In highly polar solvents, the S₁ state can be significantly stabilized, increasing the energy gap to the triplet states and making ISC energetically unfavorable. In this scenario, the dominant decay pathway may shift to twisting around the ethylenic bond to a non-fluorescent perpendicular state. rsc.org

Computational models allow researchers to systematically vary the solvent's dielectric constant and observe the resulting changes in potential energy surfaces, energy barriers, and the locations of state crossings (both conical intersections and ISC points). This helps to explain and predict how solvent choice can be used to control the photochemical outcome, for example, by favoring either cis-trans isomerization or other relaxation channels.

Adsorption Properties and Surface Interactions

The interaction of this compound with surfaces is critical for applications in molecular electronics and functional materials. Density functional theory (DFT) calculations have been employed to understand the adsorption of the closely related cis-4-(N,N-dimethylamino)-4′-nitrostilbene (cis-DANS) on an amorphous silica (B1680970) glass surface, providing a model for these interactions. acs.orgnih.govnih.gov

These studies reveal that both the cis and trans isomers of DANS favor parallel orientations where the molecule lies flat on the surface, maximizing the number of contact points. acs.orgnih.gov End-on orientations, where the molecule stands perpendicular to the surface, are generally disfavored for the cis isomer due to the limited contact area. acs.orgnih.gov

Computational Studies on Structure-Reactivity/Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. mdpi.com These models are powerful tools in drug discovery and materials science for predicting the activity of novel compounds and for guiding the design of molecules with enhanced properties. nih.gov

A typical QSAR study involves several key steps. mdpi.com First, a dataset of molecules with known activities is compiled. nih.gov For each molecule, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, including its physicochemical, electronic, topological, and geometric properties. nih.gov Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN), are then used to build a model that relates the descriptors (the independent variables) to the observed activity (the dependent variable). nih.govnih.gov

Research on Derivatives and Analogues of Cis Alpha Nitrostilbene

Push-Pull Nitrostilbenes: Synthesis and Electronic Structure Studies

Push-pull nitrostilbenes are a class of organic molecules characterized by an electron-donating group (donor) at one end of a π-conjugated system and an electron-accepting group (acceptor) at the other. This arrangement, often referred to as a D-π-A structure, results in significant intramolecular charge transfer, leading to unique and highly tunable electronic and optical properties. The nitro group serves as a powerful electron acceptor, making nitrostilbenes an excellent scaffold for creating these systems.

The synthesis of these compounds often involves standard condensation reactions, such as the Knoevenagel or Perkin reactions, which join the donor- and acceptor-substituted aromatic rings through a double bond. researchgate.net The resulting extended π-electron system facilitates communication between the donor and acceptor groups, which is crucial for their function. researchgate.net This electronic interaction gives rise to interesting electro-optical characteristics. researchgate.net The functionalization at both ends of the conjugated system can enhance the asymmetric electronic distribution in both the ground and excited states, which is a key factor for applications in nonlinear optics (NLO). nih.gov

4-(N,N-Dimethylamino)-4′-nitrostilbene (DANS) as a Prototypical System

Among the various push-pull nitrostilbenes, 4-(N,N-Dimethylamino)-4′-nitrostilbene (DANS) is one of the most extensively studied prototypical systems. beilstein-journals.org It features a strong electron-donating N,N-dimethylamino group and a strong electron-accepting nitro group, linked by the stilbene (B7821643) backbone. This structure results in significant nonlinear optical (NLO) properties and has made DANS a subject of interest for applications in electro-optical modulators and organic light-emitting diodes (OLEDs). beilstein-journals.org

The photophysical behavior of DANS is complex. Upon excitation, the molecule undergoes relaxation through various pathways, including isomerization around the central double bond and intersystem crossing to triplet states. beilstein-journals.org The ground state of trans-DANS has a neutral electronic structure with delocalized π-electrons. However, upon excitation, it can convert to a quinoidal form, and in polar solvents, it is believed to form a twisted intramolecular charge transfer (TICT) state. beilstein-journals.org This behavior is influenced by the twisting of the nitro group. beilstein-journals.org

Below is a table summarizing key computational data regarding the structure of DANS in different electronic and isomeric states.

| State/Structure | Dihedral Angle C1-C7=C8-C9 (°) | Bond Length C7=C8 (Å) | Bond Length C4-N1 (Å) |

| trans-DANS (S₀) | 179.9 | 1.352 | 1.378 |

| cis-DANS (S₀) | -0.1 | 1.351 | 1.378 |

| twist-DANS (S₀) | -90.0 | 1.480 | 1.365 |

| Data derived from computational studies on the photorelaxation pathways of DANS. beilstein-journals.org |

Substituent Effects on Electrochemical Behavior

The electrochemical properties of nitrostilbenes are highly sensitive to the nature and position of substituents on the aromatic rings. The nitro group itself is electroactive, and its reduction potential can serve as a probe to understand the electronic interactions within the molecule. researchgate.net By systematically varying the substituents, researchers can modulate the ease of reduction or oxidation of the compound.

Electrochemical studies, often using techniques like cyclic voltammetry and polarography, reveal how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) influence the reduction of the nitro group. researchgate.netresearchgate.net

Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or methoxy (B1213986) (-OCH₃) groups increase the electron density on the π-system. This makes the reduction of the nitro group more difficult, causing a negative shift in the reduction potential. researchgate.netresearchgate.net

Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN) or a second nitro group decrease the electron density on the π-system. This facilitates the reduction of the primary nitro group, leading to a positive shift in the reduction potential. researchgate.net

The following table presents the peak potential (Ep) for the reduction of the nitro group in various substituted nitroaromatic compounds, illustrating the electronic influence of different substituents.

| Compound | Substituent | Peak Potential (Ep) vs. Ag/AgCl researchgate.net | Effect Relative to Unsubstituted |

| 4-Nitrostilbene | None | -0.85 V | Reference |

| 4-Methoxy-4'-nitrostilbene | -OCH₃ (Donor) | -0.89 V | Harder to reduce |

| 4-Hydroxy-4'-nitrostilbene | -OH (Donor) | -0.91 V | Harder to reduce |

| 4-Nitroaniline | -NH₂ (Donor) | More negative potential researchgate.net | Harder to reduce |

| 4-Nitrobenzaldehyde | -CHO (Withdrawing) | More positive potential researchgate.net | Easier to reduce |

Diaryl α-Nitrostilbenes as Analogues in Targeted Chemical Research

Researchers have synthesized and investigated diaryl α-nitrostilbenes as nitro-substituted analogues of combretastatin (B1194345) A-4, a potent natural product known for its antimitotic activity. researchgate.net In these analogues, the introduction of a nitro group at the α-position of the stilbene bridge is a key structural modification. The synthesis is often achieved through a Knoevenagel condensation between an arylnitromethane and a Schiff base of a benzaldehyde (B42025). researchgate.net A notable outcome of this synthetic route is that the resulting stilbenes predominantly feature a cis-diaryl topology. researchgate.net

The evaluation of these diaryl α-nitrostilbenes has shown that they can exhibit biological effects, including antitubulin activity, similar to their monoaryl nitrostyrene (B7858105) counterparts. researchgate.net This line of research demonstrates how the core nitrostilbene structure can be adapted to mimic the geometry and biological function of other important classes of molecules.

Synthesis and Evaluation of Modified Nitrostilbenes for Specific Chemical Functions

Beyond fundamental electronic studies, nitrostilbene derivatives have been synthesized and evaluated for specific functions, particularly in medicinal chemistry. For example, derivatives of resveratrol, a natural stilbene, have been modified to include nitro groups to enhance their biological activity.

In one such study, a series of nitrostilbene compounds were synthesized and tested for their potential as anti-influenza virus agents. The synthesis involved the reaction of a suitably substituted benzaldehyde with an appropriate aryl acetic acid in the presence of piperidine. The goal was to improve upon the antiviral properties of resveratrol, which are limited by its low bioavailability. The results indicated that the introduction of nitro groups and other substituents could significantly enhance the antiviral efficacy. Specifically, certain nitro-containing derivatives were found to strongly reduce viral replication and interfere with the nuclear-cytoplasmic trafficking of viral nucleoproteins.

The following table shows the antiviral activity of selected nitrostilbene derivatives against influenza A virus.

| Compound | Description | Viral Titer Reduction (%) |

| 6 | 3-Nitro-4'-hydroxy-stilbene | ~90% |

| 7 | 3,5-Dinitro-4'-hydroxy-stilbene | ~75% |

| Resveratrol | (Parent Compound) | ~50% |

| This data highlights the enhanced antiviral effect of the nitro-substituted derivatives compared to the parent compound, resveratrol. |

This research underscores the utility of the nitrostilbene scaffold as a versatile starting point for developing new molecules with targeted and improved chemical or biological functions.

Future Directions and Emerging Research Avenues in Cis Alpha Nitrostilbene Chemistry

Development of Novel Stereoselective Synthetic Methodologies

The selective synthesis of the cis isomer of α-nitrostilbene remains a significant challenge due to the thermodynamic preference for the trans isomer. Future research is increasingly directed towards the development of novel stereoselective synthetic methodologies that can provide high yields and selectivity for the cis configuration.

A primary focus is the design of advanced catalyst systems. While traditional methods like the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions can produce stilbene (B7821643) derivatives, they often lack the desired stereocontrol for the cis isomer. nih.govanton-paar.com Future methodologies are expected to employ chiral catalysts, including transition metal complexes with tailored ligands or organocatalysts, to direct the reaction pathway towards the formation of the cis-α-nitrostilbene. Asymmetric catalysis, which has proven successful in the synthesis of a wide range of chiral molecules, offers a promising avenue for achieving high enantioselectivity in substituted nitrostilbenes. nih.govresearchgate.net

Furthermore, enzymatic and chemo-enzymatic strategies are emerging as powerful tools in stereoselective synthesis. The use of enzymes could offer unparalleled selectivity under mild reaction conditions, aligning with the principles of green chemistry. Photoenzymatic catalysis, for instance, could enable highly selective hydroalkylations and other bond-forming reactions to produce specific stereoisomers.

Another area of exploration is the refinement of reaction conditions to kinetically favor the cis isomer. This could involve the use of novel solvent systems, temperature modulation, or photochemical isomerization under controlled conditions. For example, hydrosilylation–protodesilylation of diarylalkynes using specific catalysts has been shown to be an effective method for synthesizing cis-stilbenes, avoiding the isomerization issues associated with other methods. anton-paar.com The development of such innovative strategies will be crucial for unlocking the full potential of cis-α-nitrostilbene in various applications.

Table 1: Comparison of Potential Stereoselective Synthetic Strategies for cis-alpha-Nitrostilbene

| Methodology | Potential Advantages | Key Research Challenges |

|---|---|---|

| Asymmetric Catalysis | High enantioselectivity and stereoselectivity. | Development of catalysts specific to nitrostilbene substrates. |

| Biocatalysis/Enzymatic Reactions | High specificity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering for non-natural substrates. |

| Photochemical Isomerization | Direct conversion from the more stable trans isomer. | Control of side reactions and achieving high quantum yields. |

| Flow Chemistry | Precise control over reaction parameters (temperature, time), improved safety. | Optimization of reactor design and conditions for stereoselectivity. |

Advanced Spectroscopic Probes for Ultrafast Dynamics

Understanding the intricate photochemical and photophysical processes of cis-α-nitrostilbene upon light absorption is fundamental to its application in areas like molecular switches and photoresponsive materials. The dynamics of its isomerization and relaxation pathways occur on exceedingly short timescales, necessitating the use of advanced spectroscopic techniques with femtosecond or even attosecond resolution.

Future research will heavily rely on sophisticated spectroscopic probes to unravel these ultrafast events. Techniques such as femtosecond transient absorption spectroscopy and time-resolved fluorescence spectroscopy will be instrumental in mapping the excited-state lifetime and identifying transient intermediates. nih.gov For instance, studies on trans-4-nitrostilbene have revealed a strong dependence of its excited-state dynamics on solvent polarity, with lifetimes varying by orders of magnitude. nih.gov Similar investigations on cis-α-nitrostilbene are crucial to understanding how the nitro group and the cis configuration influence its photophysics.

Femtosecond stimulated Raman spectroscopy (FSRS) is another powerful tool that can provide detailed structural information about molecules in their excited states. In studies of cis-stilbene (B147466), FSRS has been used to measure vibrational dephasing and has shown that the broadening of Raman bands reflects the short excited-state lifetime of the molecule, which is on the order of picoseconds. researchgate.netmdpi.com Applying FSRS to cis-α-nitrostilbene could offer unprecedented insights into the vibrational coherences that drive the isomerization process.

Furthermore, the role of conical intersections —points of degeneracy between electronic states—is critical in the non-radiative decay of stilbenoid molecules. researchgate.netijmra.us Advanced techniques like time-resolved photoelectron spectroscopy (TRPES) are capable of directly probing the electronic and nuclear dynamics as the molecule passes through these intersections. nih.gov Such experiments, though challenging, will be key to constructing a complete picture of the photoisomerization mechanism of cis-α-nitrostilbene, from initial excitation to the final ground state products.

Integration of Computational and Experimental Approaches for Reaction Mechanism Elucidation

A comprehensive understanding of the reaction mechanisms governing the synthesis and transformations of cis-α-nitrostilbene requires a synergistic approach that combines experimental investigations with high-level computational modeling. This integrated strategy is a major emerging trend in modern chemistry and is expected to provide deep insights into the complex dynamics of this molecule. anton-paar.comnih.gov

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) , are becoming indispensable for mapping the potential energy surfaces of both ground and excited states. ijmra.usias.ac.in These calculations can predict the structures and energies of reactants, transition states, and intermediates, thereby elucidating the most probable reaction pathways. nih.gov For photochemical reactions, computational models can help to identify the location of conical intersections and calculate the minimum energy paths for isomerization, providing a theoretical framework for interpreting experimental results. ijmra.us

Experimentally, detailed kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring of reactions can provide crucial data to validate and refine computational models. The synergy between theory and experiment is particularly powerful; computational predictions can guide the design of new experiments to trap reactive intermediates or to favor specific reaction outcomes, while experimental findings can provide benchmarks for improving the accuracy of theoretical models. researchgate.netresearchgate.net

Future research will likely see an even closer integration of these approaches. For example, computational screening of potential catalysts for stereoselective synthesis can significantly narrow down the experimental search space. Similarly, the simulation of spectroscopic signatures of transient species can aid in the interpretation of complex data from ultrafast spectroscopy experiments. This collaborative approach will be essential for unraveling the nuanced mechanistic details of cis-α-nitrostilbene chemistry and for the rational design of new synthetic routes and functional molecules.

Exploration of this compound in New Material Science Applications (beyond NLO focus)

While nitrostilbenes are well-known for their non-linear optical (NLO) properties, future research is set to explore the potential of cis-α-nitrostilbene in a broader range of material science applications. The unique steric and electronic properties conferred by the cis configuration and the α-nitro group could lead to novel functionalities in smart materials, polymers, and sensors.

One of the most promising areas is the development of molecular photoswitches . The reversible isomerization between the cis and trans forms upon irradiation with light of specific wavelengths is the fundamental principle of a photoswitch. researchgate.netijmra.us Stilbene-based photoswitches are being investigated for their ability to control biological processes, act as molecular motors, and create photoresponsive materials. ijmra.us The development of stiff-stilbenes that can be fully manipulated with visible light highlights the potential for creating advanced, biocompatible photoswitchable systems. ijmra.us

Incorporating cis-α-nitrostilbene moieties into polymer architectures is another exciting research direction. This could lead to the creation of photodegradable polymers, where UV or visible light could be used to cleave the polymer backbone at specific points. nih.govias.ac.ineurjchem.com Such materials have potential applications in drug delivery, tissue engineering, and as photoresists for microfabrication. Furthermore, the integration of nitrostilbene units into supramolecular polymers could enable the photo-induced transformation of discrete metallacycles into extended polymer chains, offering a novel way to control material properties with light.

The "push-pull" electronic nature of nitrostilbenes also makes them interesting candidates for organic electronics and chemical sensors . While some stilbene derivatives have been explored in organic light-emitting diodes (OLEDs), the specific properties of the cis-α isomer remain largely untapped. researchgate.net Additionally, related cyanostilbene derivatives have shown promise as fluorescent sensors for pH, volatile amines, and mechanical stress (mechanoluminescence), suggesting that cis-α-nitrostilbene could be engineered for similar sensing applications. nih.gov

Table 2: Potential Material Science Applications for this compound

| Application Area | Underlying Principle | Potential Functionality |

|---|---|---|

| Molecular Photoswitches | Reversible cis-trans photoisomerization. | Control of material properties, biological activity, or chemical reactions with light. |

| Photoresponsive Polymers | Incorporation of photoswitchable or photocleavable units into polymer chains. | Photodegradable materials, smart hydrogels, photo-patterning. |

| Chemical Sensors | Changes in fluorescence or electrochemical properties upon analyte binding. | Detection of pH, ions, volatile organic compounds, or mechanical stress. |

| Organic Electronics | "Push-pull" electronic structure and charge transfer characteristics. | Components in OLEDs, organic photovoltaics, or field-effect transistors. |

Green Chemistry Innovations in Nitrostilbene Synthesis and Transformations

In line with the global push towards sustainable chemical manufacturing, a significant future direction in nitrostilbene chemistry is the development of green and environmentally friendly synthetic methods. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions and improving yields. eurjchem.comoatext.combohrium.com The synthesis of trans-4-nitrostilbene derivatives has been successfully demonstrated under solvent-free conditions using microwave irradiation, significantly reducing reaction times from hours to minutes. eurjchem.comeurjchem.com Future research will focus on adapting these methods for the stereoselective synthesis of cis-α-nitrostilbene, potentially leading to cleaner and more efficient production processes.

The development of solvent-free reaction conditions is another key aspect of green chemistry. researchgate.netias.ac.inoatext.com Performing reactions in the solid state or neat (without any solvent) can drastically reduce the amount of volatile organic compounds (VOCs) released into the environment. The Perkin reaction to produce nitrostilbenes under solvent-free conditions is a prime example of this approach. eurjchem.com

The use of greener catalysts is also a critical area of innovation. This includes the exploration of water-tolerant Lewis acids, solid-supported catalysts that can be easily recovered and reused, and biocatalysts such as enzymes. ijmra.usebrary.net For instance, the use of zinc chloride, a more economical and less hazardous Lewis acid, has been proposed for stilbene synthesis. researchgate.net Similarly, reactions conducted in environmentally benign solvents like water or ethanol are highly desirable. nih.gov The reductive dimerization of nitrosobenzenes to azoxybenzenes has been achieved in water using an organic base as a catalyst, showcasing the potential for aqueous-phase synthesis. nih.gov

Future innovations will likely involve a combination of these approaches, such as catalyst-free reactions in aqueous media under microwave irradiation, to create truly sustainable synthetic pathways for cis-α-nitrostilbene and its derivatives.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing cis-α-nitrostilbene, and how can researchers ensure reproducibility?

- Answer : Synthesis typically involves Wittig-Horner or Knoevenagel condensation reactions. To ensure reproducibility, document precise reaction conditions (e.g., solvent polarity, temperature, catalyst loading) and characterize intermediates using NMR (¹H/¹³C) and HPLC . For example, cis-selectivity can be achieved using sterically hindered bases. Provide purity data (≥95% by GC-MS) and cross-validate with melting point analysis. Include raw spectral data in supplementary materials to allow independent verification .

Q. How should researchers characterize the photostability of cis-α-nitrostilbene under varying experimental conditions?

- Answer : Conduct UV-Vis spectroscopy under controlled light exposure (e.g., 365 nm LED) and monitor isomerization kinetics. Use HPLC to quantify cis-to-trans conversion rates. Report environmental factors (temperature, solvent polarity, oxygen levels) and validate findings with time-resolved fluorescence spectroscopy . For long-term stability, store samples in amber vials at -20°C and re-test periodically .

Q. What analytical techniques are most reliable for distinguishing cis-α-nitrostilbene from its trans isomer?

- Answer : Combine differential scanning calorimetry (DSC) for melting point comparison, X-ray crystallography for structural confirmation, and NOESY NMR to assess spatial proximity of nitro and styryl groups. Polarimetry can further corroborate chirality differences. Cross-reference with computational simulations (e.g., DFT-optimized geometries) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for cis-α-nitrostilbene synthesis?

- Answer : Systematically replicate prior protocols while isolating variables (e.g., reagent purity, inert atmosphere use). Perform statistical meta-analysis of published yields and identify outliers. Use Design of Experiments (DoE) to model interactions between variables (e.g., base strength vs. solvent polarity). Publish negative results to clarify boundary conditions .

Q. What computational strategies are effective for predicting the electronic properties of cis-α-nitrostilbene in excited states?

- Answer : Employ time-dependent density functional theory (TD-DFT) with solvent continuum models (e.g., PCM) to simulate absorption spectra. Validate against experimental UV-Vis and transient absorption data. Use multireference methods (e.g., CASSCF) to address multi-configurational effects in nitro-aromatic systems . Share input files and computational parameters in open repositories for peer validation .

Q. How can researchers design experiments to probe the mechanistic role of cis-α-nitrostilbene in [2+2] photocycloadditions?

- Answer : Use laser flash photolysis to track transient intermediates and isotopic labeling (e.g., ¹⁵N in the nitro group) to elucidate reaction pathways. Compare quantum yields under aerobic vs. anaerobic conditions. Incorporate kinetic isotope effects (KIE) studies and in situ IR spectroscopy to monitor bond formation .

Q. What methodologies are recommended for reconciling discrepancies in reported biological activity data for cis-α-nitrostilbene derivatives?

- Answer : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls) and validate with orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Perform structure-activity relationship (SAR) studies to isolate electronic vs. steric effects. Use machine learning to identify confounding variables in published datasets .

Methodological Best Practices

- Literature Review : Use SciFinder to filter for peer-reviewed articles (excluding preprints) and apply substructure searches for nitro-stilbene derivatives. Cross-check patents for synthetic routes but prioritize primary journals for mechanistic insights .

- Data Presentation : Follow IUPAC guidelines for compound naming and report uncertainties (e.g., ±SD in yields). Use tables to compare spectral data (δ in ppm, J in Hz) across studies .

- Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |